molecular formula C15H24BN3O5S B13999763 3-(Morpholinosulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

3-(Morpholinosulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Cat. No.: B13999763
M. Wt: 369.2 g/mol
InChI Key: OBADVQHUFHMBIH-UHFFFAOYSA-N
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Description

3-(Morpholinosulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is an organic compound that features a pyridine ring substituted with a morpholinosulfonyl group and a dioxaborolan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinosulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Core: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group is introduced via a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.

    Attachment of the Dioxaborolan Group: The dioxaborolan group is attached through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinosulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(Morpholinosulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Morpholinosulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholinosulfonyl group is known to enhance the compound’s solubility and bioavailability, while the dioxaborolan group can participate in boron-mediated reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Morpholinosulfonyl)pyridine: Lacks the dioxaborolan group, making it less versatile in boron-mediated reactions.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine: Lacks the morpholinosulfonyl group, affecting its solubility and bioavailability.

Uniqueness

3-(Morpholinosulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is unique due to the presence of both the morpholinosulfonyl and dioxaborolan groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C15H24BN3O5S

Molecular Weight

369.2 g/mol

IUPAC Name

3-morpholin-4-ylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C15H24BN3O5S/c1-14(2)15(3,4)24-16(23-14)11-9-12(13(17)18-10-11)25(20,21)19-5-7-22-8-6-19/h9-10H,5-8H2,1-4H3,(H2,17,18)

InChI Key

OBADVQHUFHMBIH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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